2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide
Description
Contextualizing Acetamide (B32628) Derivatives as Versatile Chemical Scaffolds
Acetamide derivatives form a cornerstone of medicinal chemistry, prized for their chemical stability and their capacity to engage in various biological interactions. The amide bond is a fundamental functional group present in a vast array of biologically active molecules, including peptides and pharmaceuticals. This versatility allows for the construction of diverse molecular architectures with a wide range of pharmacological activities.
Research has consistently demonstrated the broad spectrum of biological effects exhibited by acetamide derivatives, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties. Their ability to act as scaffolds allows for the introduction of various substituents, thereby fine-tuning their steric and electronic properties to optimize interactions with biological targets. This modularity is a key reason why the acetamide core is frequently employed in the design of new therapeutic agents.
The Significance of the Pyrazole (B372694) Moiety in Molecular Design
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is another privileged scaffold in drug discovery. Its presence in a molecule can confer metabolic stability and enhance binding affinity to target proteins. The aromatic nature of the pyrazole ring, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a highly versatile component in the design of bioactive compounds.
The pyrazole nucleus is a key feature in numerous approved drugs, highlighting its therapeutic importance. nih.gov Its derivatives have been shown to possess a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. ebi.ac.ukmdpi.comresearchgate.netmdpi.com The substitution pattern on the pyrazole ring can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) to identify compounds with improved potency and selectivity. nih.govmdpi.com
Rationale and Scope for Academic Inquiry into 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide
The rationale for the focused investigation of this compound stems from the strategic combination of the acetamide and pyrazole scaffolds. The alpha-ketoacetamide (or 2-oxo-acetamide) functionality introduces a reactive electrophilic center, which can potentially engage with nucleophilic residues in enzyme active sites, suggesting a possible role as an enzyme inhibitor. The trimethyl substitution on the pyrazole ring can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.
Academic inquiry into this compound is warranted to elucidate its fundamental chemical properties, explore efficient synthetic routes, and, most importantly, to screen for and characterize its biological activities. Given the known properties of its constituent moieties, potential areas of investigation include its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. The scope of such research would involve its synthesis, spectroscopic characterization, computational modeling to predict its interactions with biological targets, and comprehensive in vitro and in vivo biological evaluations.
Current State of Research on Structurally Related Pyrazolyl-Acetamide Compounds
While specific research on this compound is not extensively documented in publicly accessible literature, a significant body of work exists for structurally related pyrazolyl-acetamide compounds. These studies provide a valuable framework for predicting the potential biological activities of the title compound.
For instance, various pyrazolyl acetamide derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes such as cyclooxygenase (COX). nih.gov Others have been explored as potential anticancer agents, with mechanisms of action that can include the inhibition of protein kinases. nih.gov Furthermore, the antimicrobial potential of pyrazole-containing compounds is well-established, with derivatives showing activity against a range of bacterial and fungal pathogens. nih.gov The structure-activity relationships of (1H-pyrazol-4-yl)acetamide analogues have been investigated, leading to the identification of potent antagonists for receptors like P2X7, which are implicated in pain and inflammation. nih.govebi.ac.uk
The following table summarizes the biological activities of some representative pyrazolyl-acetamide derivatives, offering a glimpse into the potential therapeutic applications of this class of compounds.
| Compound Class | Biological Activity | Reference |
| (1H-pyrazol-4-yl)acetamide analogues | P2X7 receptor antagonists (potential for pain and inflammation treatment) | nih.govebi.ac.uk |
| Pyrazolyl acylhydrazones and amides | Antiproliferative and antioxidant agents | mdpi.com |
| 1,3,5-Trimethylpyrazole-containing malonamide (B141969) derivatives | Insecticidal and anti-aphid activities | nih.gov |
| Pyrazole derivatives containing a thiourea (B124793) skeleton | Anticancer agents (EGFR kinase inhibitors) | nih.gov |
| 4-Pyrazolyl benzenesulfonamide (B165840) derivatives | Anti-inflammatory and antimicrobial agents | nih.gov |
This existing research landscape strongly suggests that this compound is a promising candidate for further scientific investigation, with the potential to contribute to the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-6(7(12)8(9)13)5(2)11(3)10-4/h1-3H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCYMPYODRSZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Oxo 2 Trimethyl 1h Pyrazol 4 Yl Acetamide and Its Derivatives
Retrosynthetic Analysis of the 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide Core Structure
A retrosynthetic analysis of this compound suggests several possible disconnection points. The most logical approach involves disconnecting the 2-oxoacetamide (B1243867) side chain from the trimethyl-1H-pyrazole core. This leads to a key intermediate, a trimethyl-1H-pyrazole, and a synthon for the 2-oxoacetamide group.
Further disconnection of the trimethyl-1H-pyrazole ring itself, following classical pyrazole (B372694) synthesis pathways, points to a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative as the primary starting materials. nih.govnih.gov For a 1,3,5-trimethylpyrazole, this would typically involve the condensation of acetylacetone (B45752) with methylhydrazine. guidechem.com The position of the methyl groups on the pyrazole ring (1, 3, and 5) is determined by the specific diketone and hydrazine precursors used.
An alternative disconnection for the side chain could involve a Friedel-Crafts type acylation of the pre-formed trimethyl-1H-pyrazole ring. This would require an activated acylating agent corresponding to the 2-oxoacetamide moiety.
Development of Classical and Modern Synthetic Routes
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and versatile method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. wikipedia.org
Knorr Pyrazole Synthesis: For the synthesis of 1,3,5-trimethyl-1H-pyrazole, the reaction of acetylacetone with methylhydrazine is the most direct route. guidechem.com This reaction typically proceeds with good yields and regioselectivity. The reaction conditions can be optimized by varying the solvent and catalyst. While traditionally carried out in protic solvents like ethanol (B145695) or acetic acid, modern approaches might utilize aprotic dipolar solvents or green alternatives like ethylene (B1197577) glycol to improve yields and reaction times. mdpi.comnih.gov
[3+2] Cycloaddition Reactions: Another powerful method for pyrazole synthesis involves the [3+2] cycloaddition of a diazo compound with an alkyne. chim.it For a trimethyl-substituted pyrazole, this could involve the reaction of 2-butyne (B1218202) with diazomethane, followed by N-methylation. However, controlling the regioselectivity of the initial cycloaddition can be a challenge.
The table below summarizes some classical approaches to pyrazole ring formation:
| Reaction Name | Reactants | Key Features |
| Knorr Pyrazole Synthesis | 1,3-Diketone + Hydrazine | High yields, good regioselectivity, versatile. nih.govnih.gov |
| Pechmann Pyrazole Synthesis | Acetylene + Diazomethane | Historical method, useful for unsubstituted pyrazole. wikipedia.org |
| 1,3-Dipolar Cycloaddition | Alkyne + Diazo Compound | Forms the pyrazole ring in a single step. nih.gov |
Once the trimethyl-1H-pyrazole core is synthesized, the next crucial step is the introduction of the 2-oxoacetamide side chain at the C4 position. Pyrazoles are π-excessive heterocycles and are generally reactive towards electrophilic substitution at the C4 position. chim.it
Friedel-Crafts Acylation: A direct approach is the Friedel-Crafts acylation of 1,3,5-trimethyl-1H-pyrazole with an appropriate acylating agent, such as oxalyl chloride followed by amidation, or with a pre-formed 2-chloro-2-oxoacetamide. This reaction is typically carried out in the presence of a Lewis acid catalyst.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of the pyrazole ring, which can then be further elaborated to the desired 2-oxoacetamide side chain. chim.it This involves formylation, followed by oxidation to the carboxylic acid, and subsequent amidation.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods offer powerful alternatives. For instance, C-H activation and functionalization of the pyrazole ring at the C4 position can be achieved using transition metal catalysts. rsc.org This could involve a direct coupling with a suitable partner to install the 2-oxoacetamide moiety or a precursor.
A general procedure for the synthesis of related N-substituted 2-(pyrazol-ylthio)acetamides involves the reaction of a pyrazole thiol with a 2-chloro-N-substituted acetamide (B32628) in the presence of a base. nih.gov While this is for a thioether linkage, a similar nucleophilic substitution approach could be envisioned starting from a 4-hydroxy-trimethyl-pyrazole.
Functional group interconversion provides flexibility in the synthesis of derivatives of this compound. For instance, a 4-bromo-1,3,5-trimethyl-1H-pyrazole can serve as a versatile intermediate. enamine.net
Halogen-Metal Exchange: A 4-bromopyrazole can undergo halogen-metal exchange, followed by quenching with an electrophile to introduce the desired side chain or a precursor.
Palladium-Catalyzed Cross-Coupling: Suzuki, Stille, or Heck coupling reactions on a 4-halopyrazole can be used to introduce various substituents, which could then be converted into the 2-oxoacetamide group.
Modification of the Side Chain: Once the this compound is formed, the amide nitrogen can be further functionalized through alkylation or acylation to generate a library of derivatives.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and catalyst.
For the Knorr pyrazole synthesis, the use of an acid catalyst in an appropriate solvent can significantly influence the reaction rate and regioselectivity. nih.gov Similarly, for the introduction of the side chain via Friedel-Crafts acylation, the choice and stoichiometry of the Lewis acid are critical to avoid side reactions.
The table below outlines some general optimization strategies for pyrazole synthesis:
| Parameter | Effect on Reaction | Example |
| Solvent | Can influence solubility, reaction rate, and regioselectivity. | Using N,N-dimethylacetamide in cyclocondensation reactions can lead to good yields and regioselectivity. mdpi.com |
| Temperature | Affects reaction rate and can influence the formation of side products. | Increasing temperature can improve yields in some pyrazole syntheses, but excessive heat may lead to decomposition. mdpi.com |
| Catalyst | Can significantly increase reaction rate and control selectivity. | The use of nano-ZnO as a catalyst has been reported for the efficient synthesis of 1,3,5-substituted pyrazoles. mdpi.com |
| Reaction Time | Needs to be optimized to ensure complete conversion without product degradation. | Monitoring the reaction by techniques like TLC or LC-MS is essential. |
The choice of catalytic system is paramount in modern synthetic organic chemistry for achieving high efficiency and selectivity.
Lewis and Brønsted Acids: In the N-alkylation of pyrazoles, Brønsted acids have been used as catalysts with trichloroacetimidate (B1259523) electrophiles, offering an alternative to methods requiring strong bases. researchgate.netsemanticscholar.org Similar acid catalysis could be explored for the acylation step.
Transition Metal Catalysis: As mentioned earlier, transition metals like palladium and copper are widely used for the C-H functionalization and cross-coupling reactions of pyrazoles. rsc.org These methods allow for the direct introduction of various functional groups with high regioselectivity. For instance, silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate have been used to synthesize trifluoromethylated pyrazoles. mdpi.com
Enzymatic Catalysis: Biocatalysis is an emerging field in organic synthesis. Engineered enzymes have been used for the selective N-alkylation of pyrazoles, demonstrating unprecedented regioselectivity. nih.gov While not yet reported for the synthesis of the target molecule, this approach holds promise for future environmentally friendly synthetic routes.
Solvent Effects and Temperature Regimes
The choice of solvent and the reaction temperature are pivotal parameters in the synthesis of pyrazole acetamide derivatives. These factors can significantly influence reaction rates, yields, and even the regioselectivity of certain transformations. The synthesis of related pyrazole structures often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or the acylation of a pre-formed pyrazole ring. In both approaches, the solvent's polarity, proticity, and boiling point are critical considerations.
Research on the synthesis of various pyrazole derivatives demonstrates a wide range of effective solvents. For instance, in the N-alkylation of pyrazoles, nonpolar solvents have been shown to produce better yields compared to polar counterparts. semanticscholar.orgmdpi.com In contrast, syntheses involving copper-catalyzed oxidative coupling reactions have been optimized in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). nih.gov Gosselin et al. reported an efficient, highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles that proceeds smoothly at room temperature in N,N-dimethylacetamide, affording high yields. mdpi.com
Temperature is another critical variable that must be precisely controlled. While some pyrazole syntheses can be conducted efficiently at ambient temperature, mdpi.comtandfonline.com others require heating to overcome activation energy barriers. For example, a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles showed an improved yield when the temperature was increased to 60 °C; however, further increases led to a decline in product formation. nih.gov In some cases, temperature can be used to control the reaction pathway, leading to different products from the same starting materials. This temperature-controlled divergent synthesis highlights the sophisticated level of control that can be achieved by manipulating reaction conditions. nih.govmdpi.com For the final acylation step to form a 2-oxo-acetamide derivative on the pyrazole ring, conditions would likely involve an activated carboxylic acid or acyl chloride reacting with a 4-amino-trimethyl-pyrazole precursor, where solvent choice would dictate reactant solubility and temperature would control the reaction rate.
| Reaction Type | Solvent | Temperature (°C) | Observation | Reference |
|---|---|---|---|---|
| N-Alkylation of Pyrazoles | Dichloromethane (DCM) | Room Temp | Good yields achieved with a nonpolar solvent. | semanticscholar.orgmdpi.com |
| Condensation of 1,3-diketones with arylhydrazines | N,N-dimethylacetamide (DMA) | Room Temp | High yields (59-98%) and high regioselectivity. | mdpi.com |
| Silver-catalyzed synthesis of trifluoromethyl pyrazoles | Not specified | 60 | Optimal temperature for yield; higher temperatures decreased yield. | nih.gov |
| Iodine-catalyzed reaction of aldehyde hydrazones | Dimethylformamide (DMF) | 80 | Moderate yields obtained; other solvents like CH3CN were less effective. | nih.gov |
| Temperature-controlled divergent synthesis | Ethanol (EtOH) | 95 | Yields of 1H-pyrazoles were moderate to good (58-85%). | mdpi.com |
| Solvent-free cyclocondensation | Tetrabutylammonium bromide (TBAB) | Room Temp | Environmentally friendly method with good yields (75-86%). | tandfonline.com |
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net For analogs of this compound, several green strategies can be envisioned, focusing on the use of safer solvents, alternative energy sources, and catalyst-free or recyclable catalyst systems. jetir.org
One of the most impactful green approaches is the reduction or elimination of hazardous organic solvents. tandfonline.com Solvent-free reactions, often conducted by heating the neat reactants, represent an ideal scenario. rsc.orgresearchgate.net For example, the 1,3-dipolar cycloaddition of α-diazocarbonyl compounds to alkynes can proceed under solvent-free conditions with simple heating to afford pyrazoles in high yields, often requiring no further purification. rsc.orgresearchgate.net When a solvent is necessary, eco-friendly options such as water, ethanol, or ionic liquids are preferred. jetir.org The use of ammonium (B1175870) chloride as an inexpensive, non-toxic, and readily available catalyst in ethanol for Knorr-type pyrazole synthesis exemplifies a greener catalytic approach. jetir.org
Alternative energy sources like microwave irradiation and ultrasonication offer significant advantages over conventional heating. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. nih.govhilarispublisher.com Similarly, grinding techniques and ball milling provide solvent-free methods for conducting reactions in the solid state, further reducing waste. nih.gov Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, embody the principles of atom economy and process simplification, making them a highly attractive green strategy for constructing diverse pyrazole libraries. mdpi.comnih.gov
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Use of Safer Solvents | Synthesis in aqueous media or ethanol. | Reduces use of volatile organic compounds (VOCs); low toxicity. | mdpi.comjetir.org |
| Alternative Energy Sources | Microwave-assisted synthesis. | Drastically reduced reaction times; often higher yields. | nih.gov |
| Solvent-Free Conditions | Heating neat reactants. | Eliminates solvent waste; simplifies work-up. | rsc.orgresearchgate.net |
| Grinding / Ball Milling. | Efficient for solid-state reactions; low energy consumption. | nih.gov | |
| Catalysis | Use of recyclable or non-toxic catalysts (e.g., nano-ZnO, NH4Cl). | Reduces hazardous waste; improves sustainability. | mdpi.comjetir.org |
| Atom Economy | One-pot, multi-component reactions (MCRs). | High efficiency; reduces number of synthetic steps and purifications. | nih.gov |
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The synthesis of deuterated or otherwise labeled analogs of this compound would enable detailed investigation into its formation and potential biological interactions.
A particularly relevant method for this target molecule is the selective deuteration of the pyrazole ring. A simple and highly efficient procedure has been developed for the deuteration of the C-4 position of the pyrazole core. acs.org This method involves dissolving a pyrazole substrate activated with an amino or hydroxyl group at the C-3 or C-5 position in heavy water (D₂O). The reaction can be driven by heating in the absence of a catalyst or can proceed at ambient temperature with the addition of an acid catalyst. acs.org Given that the acetamide group is attached at the C-4 position, this strategy would likely be applied to a precursor, such as a 4-bromo-1,3,5-trimethyl-1H-pyrazole, which could then be converted to the final deuterated product.
Labeling can also be introduced by using isotopically enriched starting materials. For instance, to label the acetamide moiety, one could use ¹³C or ¹⁵N-labeled acetamide or a corresponding labeled acyl chloride in the final acylation step. To label the pyrazole ring itself, one could employ labeled hydrazine or a labeled 1,3-dicarbonyl precursor in a Knorr-type synthesis. The specific placement of the isotopic label depends on the mechanistic question being addressed. For example, labeling the carbonyl carbon of the acetamide group could help track its fate in metabolic studies, while labeling the pyrazole ring nitrogens could clarify mechanisms of ring formation or subsequent reactions.
| Labeling Position | Isotope | Potential Labeled Precursor/Reagent | Synthetic Approach |
|---|---|---|---|
| Pyrazole Ring C-4 | ²H (Deuterium) | D₂O | Acid-catalyzed H/D exchange on an activated pyrazole precursor at C-4. |
| Acetamide Carbonyl Carbon | ¹³C | [1-¹³C]-Acetyl chloride | Acylation of a 4-amino-trimethyl-pyrazole precursor. |
| Acetamide Nitrogen | ¹⁵N | [¹⁵N]-Ammonia/Amine | Amidation of a 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid or ester. |
| Pyrazole Ring Nitrogens | ¹⁵N | [¹⁵N₂]-Hydrazine | Ring synthesis via condensation with a suitable trimethyl-1,3-dicarbonyl compound. |
| Trimethyl Groups | ²H (Deuterium) | Deuterated methylating agent (e.g., CD₃I) | Methylation of a parent pyrazole or during ring construction with deuterated precursors. |
Based on a comprehensive search of available scientific literature and chemical databases, the specific spectroscopic and structural data required to fully characterize the compound This compound , as per the requested outline, is not publicly available.
Detailed experimental data from one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and X-ray Crystallography for this specific molecule could not be located.
Therefore, it is not possible to provide the in-depth analysis and data tables for the following sections as requested:
Advanced Spectroscopic and Structural Elucidation of 2 Oxo 2 Trimethyl 1h Pyrazol 4 Yl Acetamide
X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State
While information exists for structurally similar pyrazole (B372694) derivatives, the strict requirement to focus solely on "2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide" prevents the inclusion of data from these related but distinct compounds. Further research or de novo synthesis and analysis would be required to generate the specific data needed to populate the requested article structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent functional groups. The analysis of these spectra allows for the identification of key structural features and provides insights into the nature of intermolecular interactions, such as hydrogen bonding.
The primary functional groups within the molecule are the acetamide (B32628) moiety (-C(O)NH2), the ketone group (C=O) attached to the pyrazole ring, the trimethyl-substituted pyrazole ring itself, and the methyl groups. The expected vibrational frequencies for these groups are based on established literature values for similar pyrazole and acetamide derivatives.
Key Vibrational Modes:
Amide Group Vibrations: The acetamide group gives rise to several characteristic bands. The N-H stretching vibrations are typically observed in the region of 3450-3200 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching of the -NH₂ group. The C=O stretching of the amide (Amide I band) is expected to appear as a strong absorption in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is typically found between 1650 and 1580 cm⁻¹.
Ketone Carbonyl Vibration: The ketone carbonyl group directly attached to the pyrazole ring is expected to exhibit a strong C=O stretching band in the FT-IR spectrum, likely in the range of 1680-1660 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the pyrazole ring.
Pyrazole Ring Vibrations: The pyrazole ring itself has a set of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region. Ring deformation and breathing modes typically occur at lower frequencies. For instance, a pyrazole ring deformation has been experimentally observed at 634 cm⁻¹ in a related compound. mdpi.com
Methyl Group Vibrations: The three methyl groups attached to the pyrazole ring will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Intermolecular Interactions:
In the solid state, this compound is capable of forming intermolecular hydrogen bonds through its amide -NH₂ group (as a donor) and the carbonyl oxygen atoms of both the amide and ketone groups (as acceptors). These interactions can lead to significant shifts in the vibrational frequencies. For example, the N-H stretching bands may broaden and shift to lower wavenumbers, while the C=O stretching bands might also experience a redshift due to the weakening of the carbonyl bond upon hydrogen bond formation. The presence of such interactions is crucial for understanding the supramolecular assembly of the compound in the crystalline state.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) ** | Expected Raman Wavenumber (cm⁻¹) ** |
| Amide | N-H Asymmetric Stretch | ~3400 | Weak |
| Amide | N-H Symmetric Stretch | ~3300 | Weak |
| Methyl | C-H Stretch | 2960 - 2850 | Strong |
| Amide | C=O Stretch (Amide I) | 1680 - 1650 | Moderate |
| Ketone | C=O Stretch | 1670 - 1650 | Moderate |
| Amide | N-H Bend (Amide II) | 1640 - 1590 | Weak |
| Pyrazole Ring | C=C, C=N Stretch | 1580 - 1450 | Strong |
| Methyl | C-H Bend | 1460 - 1440 | Moderate |
| Pyrazole Ring | Ring Breathing/Deformation | 1000 - 800 | Strong |
| Pyrazole Ring | Ring Deformation | ~640 | Moderate |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Visible spectroscopy is a valuable technique for characterizing the electronic structure of this compound. The molecule contains two primary chromophores: the trimethyl-pyrazole ring and the α,β-unsaturated keto-acetamide system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).
The pyrazole ring is an aromatic heterocycle and is known to exhibit π → π* transitions. The exact wavelength of maximum absorption (λ_max_) is sensitive to the nature and position of substituents on the ring. The presence of three electron-donating methyl groups on the pyrazole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole.
The acetamide and ketone carbonyl groups both possess non-bonding (n) electrons on the oxygen atoms, which can undergo n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions and occur at longer wavelengths. The conjugation between the ketone carbonyl group and the pyrazole ring is expected to influence the energy of these transitions.
Expected Electronic Transitions:
| Chromophore | Transition | Expected λ_max (nm) | Typical Molar Absorptivity (ε) |
| Trimethyl-pyrazole ring | π → π | 220 - 260 | High |
| Keto-acetamide system | π → π | 240 - 280 | Moderate to High |
| Carbonyl groups (ketone and amide) | n → π* | 280 - 320 | Low |
Chiroptical Methods (CD, ORD) for Characterization of Chiral Analogs
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for the stereochemical analysis of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any CD or ORD signals.
However, chiroptical methods would be indispensable for the characterization of chiral analogs of this compound. Chirality could be introduced into the molecule, for example, by the incorporation of a chiral substituent on the acetamide nitrogen or by the synthesis of pyrazole derivatives with a chiral center in one of the side chains.
For such chiral analogs, CD spectroscopy could be used to:
Determine the absolute configuration: By comparing the experimental CD spectrum with that of a known standard or with theoretical predictions, the absolute stereochemistry of a chiral center could be established.
Study conformational changes: The CD spectrum is highly sensitive to the conformation of a molecule. Changes in the solvent, temperature, or upon binding to another molecule can induce conformational changes that are reflected in the CD spectrum.
Monitor enantiomeric purity: The intensity of a CD signal is directly proportional to the enantiomeric excess of a sample.
ORD spectroscopy, which measures the change in optical rotation as a function of wavelength, provides complementary information to CD. The Cotton effect, a characteristic feature in ORD spectra in the vicinity of an absorption band, is also directly related to the stereochemistry of the molecule.
Computational Chemistry and Molecular Modeling of 2 Oxo 2 Trimethyl 1h Pyrazol 4 Yl Acetamide
Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. eurasianjournals.com DFT offers a favorable balance between computational cost and accuracy for analyzing the electronic structure of organic molecules like pyrazole (B372694) derivatives. eurasianjournals.com These calculations can predict a wide range of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Table 1: Representative Data from DFT Calculations for Pyrazole Derivatives
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | -687.45 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.6 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.45 Debye |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of atomic and molecular motion over time. eurasianjournals.com MD simulations are computational methods that model the time-dependent behavior of a molecular system, providing detailed information on conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor. eurasianjournals.comeurasianjournals.com
For 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide, MD simulations can explore its conformational landscape, identifying the most stable and frequently adopted three-dimensional structures. When studying its interaction with a potential biological target, such as a protein kinase or enzyme, MD simulations can reveal the stability of the ligand-protein complex. nih.govnih.govtandfonline.com By tracking the trajectory of the ligand within the binding site, researchers can assess the persistence of key interactions (e.g., hydrogen bonds) and calculate the binding free energy, providing a more accurate prediction of binding affinity than static methods alone. nih.gov
Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex
| Parameter | Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's particles. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| System Size | ~50,000 - 100,000 atoms | Includes the protein, ligand, water, and counter-ions. |
| Simulation Time | 100 - 500 nanoseconds | Allows for sufficient sampling of molecular motions. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies protein stability, residue flexibility, and specific interactions. |
Molecular Docking Studies for Predicting Binding Modes with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). eurasianjournals.com This method is instrumental in structure-based drug design for screening virtual libraries of compounds against a specific biological target and for hypothesizing the mechanism of action of a potential drug molecule. amazonaws.comnih.gov
For this compound, docking studies can identify potential protein targets by virtually screening it against various protein structures. Once a target is identified, docking can predict the most likely binding pose within the active site. The results are evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). nih.gov Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are crucial for molecular recognition and binding affinity. nih.gov Studies on similar pyrazole derivatives have successfully used docking to predict binding modes with targets like BRAFV600E and other kinases. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyrazole Inhibitor
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Aurora A Kinase | -8.5 | LYS162, GLU211 | Hydrogen Bond |
| VAL147, LEU263 | Hydrophobic Interaction | ||
| CDK2 | -9.2 | LEU83, LYS33 | Hydrogen Bond |
| ILE10, ALA31 | Hydrophobic Interaction | ||
| VEGFR-2 | -10.1 | CYS919, ASP1046 | Hydrogen Bond |
| VAL848, LEU1035 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Biological/Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors (numerical representations of a molecule's structure) and using statistical methods, such as multiple linear regression, to derive a mathematical equation that predicts the activity or property of interest. eurjchem.com
A QSAR study on a series of analogs of this compound could lead to a predictive model for its potential biological activity, such as antiproliferative or anti-inflammatory effects. eurjchem.comeurjchem.com Once validated, this model can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. eurjchem.com The descriptors used in such models can also provide insights into the structural features that are most important for the desired activity.
Table 4: Common Molecular Descriptors Used in QSAR/QSPR Modeling
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count, Rotatable Bonds | Molecular size and flexibility. |
| Topological | Wiener Index, Kier & Hall Shape Indices | Atomic connectivity and molecular shape. |
| Geometric | Molecular Surface Area, Molecular Volume | 3D structure and size. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Hydrophobicity and polarizability. |
Cheminformatics Approaches for Virtual Screening and Lead Optimization
Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In drug discovery, it plays a vital role in virtual screening and lead optimization. Virtual screening involves the rapid computational assessment of large compound libraries to identify molecules that are likely to bind to a specific drug target. chemmethod.comresearchgate.net
Starting with this compound as a "hit" or "lead" compound, cheminformatics approaches can be employed to search for structurally similar compounds with potentially improved properties. This can be done through similarity searching or pharmacophore modeling, where the key structural features required for biological activity are defined and used as a query to search databases. High-throughput virtual screening (HTVS) can efficiently filter millions of compounds to prioritize a smaller, more manageable set for experimental testing, significantly reducing the time and cost of drug discovery. chemmethod.com This approach has been successfully used to identify novel pyrazole-based inhibitors for various therapeutic targets. researchgate.netnih.gov
Table 5: A Typical Workflow for Cheminformatics-Based Virtual Screening
| Step | Description | Outcome |
|---|---|---|
| 1. Library Preparation | Curation and filtering of a large compound database (e.g., ZINC, ChEMBL). | A high-quality library of drug-like molecules. |
| 2. Ligand-Based Screening | Searching the library for molecules with structural or pharmacophoric similarity to a known active compound. | A subset of compounds with similar features to the lead. |
| 3. Structure-Based Screening | Docking the library of compounds into the binding site of a target protein. | A ranked list of compounds based on predicted binding affinity. |
| 4. ADME/Tox Filtering | Using computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | A refined list of hits with favorable drug-like properties. |
| 5. Hit Selection | Visual inspection and clustering of the top-ranked compounds to select a diverse set for experimental validation. | A final selection of promising candidates for synthesis and testing. |
Structure Activity Relationship Sar Studies of 2 Oxo 2 Trimethyl 1h Pyrazol 4 Yl Acetamide Derivatives
Impact of Substitutions on the Trimethyl-1H-pyrazole Ring on Activity Profiles
The 1,3,5-trimethyl-1H-pyrazole ring is a core structural element, and modifications to this moiety can significantly alter the compound's interaction with biological targets. The pyrazole (B372694) ring itself can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility. nih.gov Its nitrogen atoms can serve as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating crucial interactions within a receptor's binding pocket. nih.gov
Furthermore, studies on other pyrazole derivatives show that introducing various substituents on attached aryl rings can fine-tune activity. While the core compound does not have an aryl substituent directly on the pyrazole ring, the principles gleaned from such studies are informative. For example, the addition of electron-withdrawing groups to a phenyl ring linked to a pyrazole has been shown to improve metabolic stability and potency in P2X(7) receptor antagonists. researchgate.net This highlights that the electronic properties of substituents in proximity to the pyrazole core are a key consideration in molecular design.
Table 1: Impact of Pyrazole Ring Substitution on Activity in Related Compounds
| Compound Series | Substitution Pattern | Observation | Reference |
|---|---|---|---|
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | 3,5-dimethyl-pyrazole | Active | |
| 3-monomethyl-pyrazole | Inactive | ||
| Unsubstituted pyrazole | Inactive |
Role of the Acetamide (B32628) Moiety in Modulating Molecular Recognition and Interactions
The 2-oxo-acetamide linker is not merely a spacer but an active participant in molecular recognition, primarily through its capacity for hydrogen bonding. The amide carbonyl oxygen is a strong hydrogen bond acceptor, while the amide N-H group is a hydrogen bond donor. These interactions are often critical for anchoring the ligand to the target protein.
SAR studies on a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor provide valuable insights that are directly applicable to the 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide scaffold. nih.govebi.ac.uk In these studies, modifications to the terminal group of the acetamide moiety led to significant changes in potency. For example, replacing a terminal aromatic ring with various heterocyclic or aliphatic groups allowed for the exploration of different binding pockets and optimization of physicochemical properties. researchgate.net The central amide group itself can be extended, and the nature of the groups attached to the amide nitrogen can be varied to probe the topology of the binding site. researchgate.netnih.gov
In a related series of pyrazolopyrimidine-based ligands for the translocator protein (TSPO), the N,N-disubstitutions on the terminal acetamide were shown to be a prime location for diversifying chemical and physical properties without sacrificing affinity. This demonstrates that the acetamide portion of the molecule is a highly adaptable region for modification, allowing for the fine-tuning of properties like lipophilicity and plasma protein binding.
Table 2: SAR of the Acetamide Moiety in (1H-pyrazol-4-yl)acetamide P2X(7) Antagonists
| Base Scaffold | Acetamide Modification (R Group) | Activity (pIC50) | Reference |
|---|---|---|---|
| N-(Aryl)-2-(1H-pyrazol-4-yl)acetamide | R = 2,4-dichlorobenzyl | 6.8 | nih.gov |
| R = 2-chlorobenzyl | 6.5 | nih.gov | |
| R = 4-fluorobenzyl | 6.4 | nih.gov | |
| R = Cyclohexylmethyl | 6.2 | nih.gov |
This data is illustrative of SAR principles on a closely related scaffold.
Stereochemical Influences on Structure-Activity Relationships
Stereochemistry is a critical factor in drug design, as biological macromolecules like proteins and enzymes are chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. While specific stereochemical studies on this compound derivatives are not widely reported in the public domain, the principles of stereochemistry are universally applicable.
If a chiral center is introduced into the acetamide side chain or as a substituent on the pyrazole ring, it is highly probable that the biological activity will be stereospecific. For instance, in the development of other heterocyclic compounds, the separation of enantiomers and their individual testing often reveals that one enantiomer is significantly more active than the other (the eutomer vs. the distomer). mdpi.comacs.orgresearchgate.net
Studies on racemic 4,5-dihydro-1H-pyrazole derivatives have demonstrated the feasibility and importance of separating enantiomers for subsequent stereospecific pharmacological evaluation. researchgate.net The chiral resolution of these compounds using techniques like chiral HPLC allows for the isolation of pure enantiomers. mdpi.comnih.gov Evaluating each enantiomer separately is crucial to understanding the three-dimensional requirements of the target's binding site and to developing more selective and potent drugs with a better therapeutic index. acs.org The biological evaluation of individual enantiomers is a necessary step to elucidate the importance of the chiral center for activity. nih.gov
Fragment-Based Approaches to Dissecting Critical Structural Elements
Fragment-based drug discovery (FBDD) is a powerful strategy for lead identification and optimization. researchgate.net This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits, though often weak, can be efficiently grown, linked, or merged to produce more potent, lead-like molecules. researchgate.net
The this compound scaffold is well-suited to a fragment-based approach. It can be deconstructed into two primary fragments:
The 1,3,5-trimethyl-1H-pyrazole fragment.
The 2-oxo-acetamide fragment.
In a hypothetical FBDD campaign, a library of pyrazole-containing fragments could be screened to identify the optimal substitution pattern on the pyrazole ring for binding to a target's sub-pocket. Concurrently, various small amide-containing fragments could be screened to identify ideal interactions for the other part of the binding site. A novel fragment-based QSAR model has been developed for pyrazole-derived compounds, demonstrating that this method can effectively study the relationship between molecular fragments and their contribution to biological activity. nih.gov
Once initial fragment hits are identified, they can be elaborated. For example, a "fragment growing" strategy could start with the trimethyl-pyrazole core and systematically add different acetamide derivatives to extend into adjacent binding regions. Alternatively, a "fragment linking" approach could be used if two different fragments are found to bind in adjacent pockets; a suitable acetamide linker could then be designed to connect them into a single, more potent molecule. researchgate.net This methodical approach allows for a more rational exploration of chemical space and helps to dissect the critical structural elements required for activity.
Bioisosteric Replacements and their Effect on SAR
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used technique in drug design to improve potency, selectivity, or pharmacokinetic parameters. Both the pyrazole ring and the acetamide moiety of the core structure are amenable to bioisosteric replacement.
Pyrazole Ring Replacements: The pyrazole ring can be replaced with other five- or six-membered heterocycles. Studies on the well-known pyrazole-containing drug rimonabant (B1662492) have shown that bioisosteric replacement of the pyrazole ring with scaffolds like imidazole, triazole, or thiazole (B1198619) can yield compounds that retain potent and selective activity. nih.gov These replacements can alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the compound, leading to a modified SAR profile.
Acetamide Moiety Replacements: The amide bond is susceptible to hydrolysis by proteases in vivo, which can limit a drug's oral bioavailability and duration of action. Therefore, replacing the acetamide group with a more stable bioisostere can be advantageous. A common bioisosteric replacement for a carboxamide is an oxadiazole ring. For example, replacing the pyrazole-3-carboxamide of rimonabant with a 5-alkyl oxadiazole ring resulted in a novel class of derivatives with promising biological activity. This type of replacement maintains key electronic and steric features required for receptor binding while potentially improving metabolic stability.
Table 3: Examples of Bioisosteric Replacements in Pyrazole-Containing Scaffolds
| Original Moiety | Bioisosteric Replacement | Rationale | Reference |
|---|---|---|---|
| Pyrazole Ring | Imidazole, Triazole, Thiazole | Modify H-bonding, dipole moment, metabolic stability | nih.gov |
| Carboxamide | 1,2,4-Oxadiazole | Improve metabolic stability, maintain H-bond acceptor properties |
These examples underscore the utility of bioisosteric replacement as a key strategy in the optimization of this compound derivatives, allowing for the systematic modulation of their pharmacological profiles.
Investigating the Molecular Mechanisms of Action of 2 Oxo 2 Trimethyl 1h Pyrazol 4 Yl Acetamide at a Cellular Level Non Clinical Focus
Characterization of Specific Receptor Binding and Modulation (e.g., P2X7 receptor antagonism for pyrazole-acetamides)
Research has highlighted that compounds containing the (1H-pyrazol-4-yl)acetamide scaffold can act as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. researchgate.netnih.gov High-throughput screening has identified certain (1H-pyrazol-4-yl)acetamide derivatives as potent antagonists of the P2X7 receptor. nih.gov Structure-activity relationship (SAR) studies on a series of these compounds have led to the identification of potent antagonists with enhanced physicochemical and pharmacokinetic properties. nih.gov The P2X7 receptor is a promising therapeutic target, and its modulation by small molecules is of significant interest. researchgate.net
A comprehensive investigation into 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide would necessitate binding assays to determine its affinity and selectivity for the P2X7 receptor and a panel of other receptors.
Table 1: Representative Binding Affinity Data for a Series of (1H-pyrazol-4-yl)acetamide P2X7 Antagonists
| Compound ID | Modification | pIC50 at human P2X7 |
| Compound 1 | Initial Hit | 6.8 |
| Compound 32 | Optimized Lead | 7.5 |
Note: This data is illustrative of the types of findings for the broader class of pyrazole-acetamides and not specific to this compound.
Enzyme Inhibition or Activation Profiling in Biochemical Assays
The interaction of this compound with various enzymes remains to be elucidated. A standard approach would involve screening the compound against a broad panel of kinases, proteases, phosphatases, and other enzymes to identify any inhibitory or activating effects. For instance, other pyrazole-based compounds have been investigated as inhibitors of enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) in bacteria and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov
Should any significant enzyme interactions be identified, further studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the potency (IC50 or Ki values).
Elucidation of Cell Signaling Pathway Modulation
The P2X7 receptor, a known target for some pyrazole-acetamides, is involved in activating the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β and IL-18. researchgate.net Therefore, a key area of investigation for this compound would be its effect on this and other signaling pathways. Studies on related compounds have shown that antagonism of the P2X7 receptor can modulate these inflammatory signaling cascades. researchgate.net
Future research on this compound would involve treating relevant cell lines (e.g., macrophages or microglia) with the compound and measuring the phosphorylation status of key signaling proteins and the release of downstream mediators.
Investigation of Gene Expression and Proteomic Changes in Cellular Models
To date, no specific studies have been published detailing the effects of this compound on gene expression or the proteome of cellular models. Such investigations would provide a global view of the cellular response to the compound. Techniques like RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics would be employed to identify genes and proteins that are differentially expressed or modified upon treatment with the compound. This could reveal novel targets and pathways affected by the molecule.
Subcellular Localization and Intracellular Target Engagement Studies
The subcellular localization of this compound and its engagement with intracellular targets are currently unknown. To investigate this, fluorescently labeled versions of the compound could be synthesized and visualized within cells using confocal microscopy. Additionally, techniques such as cellular thermal shift assays (CETSA) or photo-affinity labeling could be used to identify direct intracellular binding partners.
Preclinical in Vitro and in Vivo Research Investigations of 2 Oxo 2 Trimethyl 1h Pyrazol 4 Yl Acetamide Non Human, Mechanistic Focus
Cell-Based Assays for Investigating Specific Cellular Activities
In Vitro Cellular Activity Screening (e.g., antimicrobial, antiproliferative in cell lines for mechanistic studies)
The pyrazole (B372694) scaffold is a well-established pharmacophore known for its broad spectrum of biological activities, including antimicrobial and anticancer properties. While specific data for 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is not extensively available in the public domain, the biological activities of structurally related pyrazole derivatives have been widely investigated.
Antimicrobial Activity:
Numerous studies have demonstrated the antimicrobial potential of various pyrazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms. For instance, some pyrazole-containing compounds have been shown to interfere with microbial growth and proliferation, exhibiting moderate to potent antimicrobial activity. Novel pyrazole derivatives are continuously being synthesized and evaluated for their efficacy against pathogenic microbes.
Antiproliferative Activity:
The antiproliferative effects of pyrazole derivatives against various cancer cell lines are a significant area of research. These compounds have been shown to inhibit the growth of cancer cells, with some exhibiting potent cytotoxicity. For example, a study on a series of pyrazole derivatives demonstrated significant inhibitory responses on triple-negative breast cancer cells. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Various pyrazole analogs have shown IC50 values in the micromolar to nanomolar range against different cancer cell lines.
| Compound Class | Activity | Tested On | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrazole Derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | Moderate to potent antimicrobial activity. | |
| Pyrano[2,3-c] Pyrazole Derivatives | Antimicrobial | Various bacterial and fungal species | Desirable inhibitory activity against tested microorganisms. | |
| Tellurated Pyrazole Derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria | Good activity against bacterial growth. | |
| Pyrazole-1-carbothiohydrazide Derivatives | Antimicrobial | Bacteria and Fungi | Remarkable antibacterial and antifungal activities. | |
| Pyrazole Derivative (3f) | Antiproliferative | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 of 14.97 µM after 24h. | |
| Isolongifolanone-Pyrazole Derivatives | Antiproliferative | MCF7, A549, Hela cell lines | Potent antiproliferation activity. | |
| Thieno[2,3-c]pyrazole Derivative (Tpz-1) | Antiproliferative | Panel of 17 human cancer cell lines | Potent and selective cytotoxic effects (IC50 range: 0.19 µM to 2.99 µM). |
Investigation of Cellular Processes (e.g., cell cycle modulation, apoptosis induction pathways in research models)
The anticancer effects of pyrazole derivatives are often mediated through the modulation of fundamental cellular processes such as the cell cycle and apoptosis.
Cell Cycle Modulation:
Several pyrazole compounds have been found to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives cause an accumulation of cells in the G2/M phase of the cell cycle. This arrest is often a result of the compound's interaction with key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs). Inhibition of CDKs by pyrazole derivatives can halt the progression of the cell cycle and prevent cell division.
Apoptosis Induction:
Induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents eliminate malignant cells. Pyrazole derivatives have been shown to trigger apoptosis in various cancer cell lines. The apoptotic cascade can be initiated through intrinsic or extrinsic pathways. Studies have indicated that some pyrazole compounds can induce apoptosis by generating reactive oxygen species (ROS), leading to cellular stress and subsequent cell death. Activation of caspases, which are key executioner enzymes in the apoptotic process, has also been observed following treatment with pyrazole derivatives.
| Compound Class/Derivative | Cellular Process | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Pyrazole Derivative (3f) | Cell Cycle Modulation | MDA-MB-468 | Induced cell cycle arrest in the S phase. | |
| 5-aminopyrazole derivatives | Cell Cycle Modulation | HT-29 | Increased the G2/M population, indicating mitotic inhibition. | |
| Pyrazole-linked benzothiazole-β-naphthol derivatives | Cell Cycle Modulation | A549, HeLa, MCF7 | Arrested the cell cycle at the G2/M phase. | |
| Pyrazole Derivative (PTA-1) | Cell Cycle Modulation | MDA-MB-231 | Arrested cells in the S and G2/M phases. | |
| Pyrazole Derivative (3f) | Apoptosis Induction | MDA-MB-468 | Triggered apoptosis through ROS production and caspase 3 activation. | |
| Thieno[2,3-c]pyrazole Derivative (Tpz-1) | Apoptosis Induction | HL-60 | Induced apoptosis via the intrinsic pathway. |
Organotypic and Tissue-Specific Model Studies
Information regarding the investigation of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in organotypic and tissue-specific models is not currently available in the reviewed scientific literature.
Pharmacokinetic (PK) Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion) to Understand Biological Fate
Specific preclinical pharmacokinetic data on the absorption, distribution, metabolism, and excretion (ADME) of 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is not publicly available. However, pharmacokinetic properties are a critical aspect of the development of pyrazole-based therapeutic agents. For instance, the development of the COX-2 inhibitor Celecoxib, a pyrazole derivative, involved extensive evaluation of its pharmacokinetic profile to ensure suitable in vivo characteristics. Computational tools are also employed to predict the ADME properties of novel pyrazole compounds, aiding in the selection of candidates with favorable drug-like properties.
Pharmacodynamic (PD) Marker Identification in Preclinical Models
There is no specific information available concerning the identification of pharmacodynamic markers for 2-oxo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in preclinical models.
Analytical Methodologies for Detection and Quantification of 2 Oxo 2 Trimethyl 1h Pyrazol 4 Yl Acetamide in Research Matrices
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for separating and quantifying 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide, providing high resolution and sensitivity. The selection of a specific chromatographic method depends on the analyte's volatility, polarity, and the required level of detection.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of non-volatile, polar organic molecules like this compound. The presence of the pyrazole (B372694) ring and amide functional groups makes it well-suited for reversed-phase HPLC. A UV detector is typically employed, as the pyrazole heterocycle and carbonyl groups act as chromophores, allowing for straightforward detection. The method is used to determine the percentage purity of synthesized batches and to identify the presence of impurities or degradation products.
Table 1: Typical HPLC Parameters for Purity Analysis of Pyrazole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 220-280 nm (scan to determine optimal wavelength) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many pyrazole derivatives can be analyzed directly by GC, the polarity and molecular weight of this compound may necessitate derivatization to increase its volatility and prevent thermal degradation in the injector port and column. Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the compound based on its mass spectrum and fragmentation pattern. researchgate.netmdpi.com Studies on other pyrazole derivatives have established typical fragmentation pathways that can aid in structural confirmation. researchgate.net
For highly sensitive and selective quantification, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. epa.gov This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. In preclinical studies involving pyrazole derivatives, HPLC coupled with a time-of-flight (TOF) mass spectrometer has been utilized for characterization. researchgate.net For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and low limits of detection. epa.gov
Table 2: Illustrative LC-MS/MS Parameters for Quantification
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion (Q1) | [M+H]⁺ |
| Daughter Ion (Q3) | Specific fragment ions for quantification/confirmation |
| Collision Energy | Optimized for specific parent-daughter transition |
| LC Conditions | Similar to HPLC, often with faster gradients |
Spectrophotometric and Fluorometric Methods for High-Throughput Detection
Spectrophotometric methods, based on the principle of UV-Vis absorption, offer a rapid and straightforward approach for the quantification of pyrazole derivatives in simple solutions. taylorfrancis.comscispace.com The inherent chromophoric nature of the pyrazole ring allows for direct measurement. taylorfrancis.com
Fluorometric methods provide significantly higher sensitivity and are valuable in high-throughput screening (HTS) applications. While this compound itself may not be naturally fluorescent, its structure serves as a scaffold that can be modified to create fluorescent probes. nih.gov The pyrazole nucleus is a key component in the design of chemosensors for detecting various analytes, including metal ions. rsc.orgnih.govrsc.org This suggests that derivatization could yield a fluorescent analogue suitable for specialized detection assays.
Electrochemical Sensor Development for Trace Analysis
Electrochemical methods represent a promising frontier for the development of sensitive, rapid, and cost-effective sensors for trace analysis. Research into pyrazole carboxamide derivatives has demonstrated their electrochemical activity, which can be harnessed for detection. nih.gov An electrochemical sensor for this compound would typically involve an electrode modified with a material that selectively interacts with the analyte. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) would be used to measure the electrochemical response, which correlates to the analyte's concentration. mdpi.com The development of such sensors could enable real-time monitoring in various research settings.
Development of Bioanalytical Methods for Preclinical Biological Samples
Analyzing preclinical biological samples, such as plasma or tissue homogenates, requires methods that are not only sensitive and selective but also robust and reproducible. The complexity of these matrices necessitates extensive sample preparation to remove interfering substances like proteins and lipids.
LC-MS/MS is the gold standard for bioanalysis due to its ability to selectively detect the target analyte in a complex biological background. epa.govresearchgate.net A typical bioanalytical method development would involve:
Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to isolate the analyte from the biological matrix.
Chromatographic Separation: A rapid HPLC or UHPLC method is developed to separate the analyte from any remaining matrix components.
Mass Spectrometric Detection: An optimized MRM method is used for selective detection and quantification, often including a stable isotope-labeled internal standard to ensure accuracy.
The entire method must be rigorously validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and stability.
Table 3: Key Parameters in a Typical Bioanalytical Method Validation
| Validation Parameter | Description |
|---|---|
| Linearity | The range over which the assay is accurate and precise. |
| Accuracy & Precision | Assessed at multiple concentration levels (LOD, LQC, MQC, HQC). |
| Selectivity | Lack of interference from endogenous matrix components. |
| Matrix Effect | Assessment of ion suppression or enhancement from the biological matrix. |
| Recovery | The efficiency of the extraction process. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. |
Potential Research Applications and Advanced Materials Integration of 2 Oxo 2 Trimethyl 1h Pyrazol 4 Yl Acetamide
Utility as a Chemical Probe for Investigating Biological Pathways
The 2-oxo-acetamide core is a key feature in molecules designed to interact with biological systems. By modifying this scaffold, researchers can develop chemical probes to study and modulate the function of specific proteins and pathways.
For instance, a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated as modulators for the Excitatory Amino Acid Transporter 2 (EAAT2). nih.govresearchgate.net Dysfunction of this transporter is implicated in various neurological disorders, making it a critical therapeutic target. nih.govresearchgate.net By radiolabeling these acetamide (B32628) compounds, scientists have created valuable molecular probes for in vitro binding assays and in vivo imaging using Positron Emission Tomography (PET). nih.govresearchgate.net One such derivative exhibited excellent brain penetration and high specificity, allowing for the non-invasive monitoring of EAAT2 expression. nih.gov This suggests that 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide could similarly be developed into a radiolabeled probe, potentially for targeting enzymes or receptors where the trimethyl-pyrazole moiety confers specific binding affinity.
Furthermore, the broader pyrazole-acetamide framework has been successfully employed to create potent enzyme inhibitors. A library of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives was designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis. Several of these compounds showed high efficacy, with the most potent exhibiting an IC50 value of 1.6 nM against the receptor. The demonstrated ability of this molecular architecture to interact with critical biological targets underscores the potential of this compound as a foundational structure for developing novel chemical probes and therapeutic leads.
Table 1: Inhibition Data for a VEGFR-2 Inhibitor Based on a Pyrazolyl-Acetamide Scaffold
| Compound | Target | IC50 (nM) |
|---|
Application as a Building Block or Intermediate in Complex Chemical Syntheses
The structural features of pyrazole-acetamide derivatives make them valuable intermediates, or building blocks, for the synthesis of more complex molecules. The pyrazole (B372694) ring can be formed through various well-established cyclocondensation reactions, providing a reliable entry point for synthetic pathways. mdpi.comhilarispublisher.comnih.gov
One notable example is the synthesis of the ligand N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov This process begins with the condensation of o-phenylenediamine (B120857) with dehydroacetic acid, followed by a reaction with hydrazine (B178648) monohydrate to form the pyrazole-acetamide core. nih.gov This intermediate then serves as a ligand for the construction of various coordination complexes. nih.govresearchgate.net This multi-step synthesis highlights how the pyrazole-acetamide structure can be strategically assembled and then utilized in subsequent reactions to generate molecules with advanced functionalities.
The versatility of the pyrazole scaffold allows for the introduction of various substituents, enabling the creation of a diverse library of compounds from a common intermediate. This approach is fundamental to medicinal chemistry for exploring structure-activity relationships. The synthesis of pyrazoles from α,β-unsaturated carbonyls and hydrazine is a common method that can be adapted to produce a wide range of derivatives. nih.gov Therefore, this compound can be envisioned as a key building block, where the acetamide group can be further modified or the pyrazole ring can participate in additional reactions to construct larger, more intricate chemical architectures.
Role in the Development of Advanced Materials or Coordination Chemistry
Nitrogen-containing heterocyclic compounds, including pyrazoles, are of significant interest in coordination chemistry due to their ability to act as ligands, binding to metal ions to form stable complexes. nih.govresearchgate.net These metal complexes often exhibit unique properties and have applications in catalysis, materials science, and medicine. nih.govresearchgate.net
Research has demonstrated that pyrazole-acetamide ligands can form mononuclear coordination complexes with various transition metals. For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been used to synthesize complexes with cadmium (Cd), copper (Cu), and iron (Fe). nih.govresearchgate.net In these complexes, the pyrazole-acetamide derivative acts as a chelating ligand, with the coordination sphere of the metal ion being completed by other molecules like chloride anions or water. nih.gov The resulting structures can self-assemble through hydrogen bonding to create one- or two-dimensional supramolecular architectures. nih.gov The ability of the pyrazole-acetamide scaffold to coordinate with different metals highlights its potential for creating novel materials with tailored electronic or magnetic properties. researchgate.net
Table 2: Examples of Metal Complexes Formed with Pyrazole-Acetamide Ligands
| Ligand | Metal Ion | Resulting Complex Formula |
|---|---|---|
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cd(II) | [Cd(L1)₂Cl₂] |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Cu(II) | Cu(L1)₂(C₂H₅OH)₂₂ |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) | Fe(III) | Fe(L2)₂(H₂O)₂₂·2H₂O* |
Note: In the Iron complex, the ligand L1 undergoes in situ oxidation to L2, 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one. nih.gov
Exploration in Non-Biological Applications (e.g., corrosion inhibition studies)
Beyond their biological potential, pyrazole derivatives have shown significant promise in industrial applications, particularly as corrosion inhibitors for metals in acidic environments. nih.govresearchgate.netsemanticscholar.org Their effectiveness is largely attributed to the heterocyclic structure, which contains nitrogen atoms with lone pairs of electrons that can adsorb strongly onto metal surfaces, forming a protective film that slows the rate of corrosion. nih.gov
Numerous studies on pyrazole-acetamide derivatives have confirmed their high efficiency in protecting steel from corrosion. For instance, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) demonstrated a high inhibition efficiency of 90.2% for C38 steel in 1 M HCl at a concentration of 1 mM. nih.gov Similarly, other pyrazole-acetamide Schiff bases have shown efficiencies up to 94.9% under similar conditions. dntb.gov.ua
These compounds typically function as mixed-type inhibitors, meaning they reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. semanticscholar.org The adsorption of these molecules on the steel surface generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. semanticscholar.org The presence of multiple heteroatoms (nitrogen and oxygen) and π-electrons in the pyrazole and phenyl rings facilitates this strong adsorption. nih.gov Given these findings, this compound is a strong candidate for investigation as an effective corrosion inhibitor, leveraging the inherent properties of its pyrazole-acetamide core.
Table 3: Corrosion Inhibition Efficiency of Pyrazole-Acetamide Derivatives on Steel in 1 M HCl
| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | 1 x 10⁻³ | 90.2 |
| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 1 x 10⁻³ | 80 |
Future Directions and Emerging Research Avenues for 2 Oxo 2 Trimethyl 1h Pyrazol 4 Yl Acetamide Research
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide and its analogs will likely shift away from classical methods toward more efficient and environmentally friendly strategies. While traditional pyrazole (B372694) syntheses, such as the Knorr reaction, are well-established, they often involve harsh conditions and multiple steps. mdpi.com Modern synthetic chemistry emphasizes the principles of green chemistry, which will be central to developing the next generation of pyrazole-based compounds. ias.ac.in
Key areas of exploration will include:
One-Pot Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the final product, significantly reducing reaction time, waste, and resource consumption. mdpi.com
Novel Catalytic Systems: The use of advanced catalysts, such as nano-catalysts or heterogeneous catalysts, can improve reaction yields and selectivity while allowing for easier separation and recycling. mdpi.com
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes. ias.ac.in
Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters, enhancing safety and scalability, which is particularly important for producing larger quantities of the compound for extensive testing. acs.org
Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives
| Feature | Traditional Synthesis (e.g., Knorr) | Future Sustainable Synthesis |
|---|---|---|
| Methodology | Stepwise condensation of hydrazines and 1,3-dicarbonyl compounds. mdpi.com | One-pot, multicomponent reactions. mdpi.com |
| Catalysts | Often requires stoichiometric acid or base catalysts. | Use of recyclable, heterogeneous, or nano-catalysts. mdpi.com |
| Solvents | Typically uses conventional organic solvents. | Focus on green solvents or solvent-free conditions. ias.ac.in |
| Energy Input | Conventional heating (reflux). | Microwave irradiation, sonication, flow chemistry. ias.ac.inacs.org |
| Efficiency | Multiple steps, purification required at each stage. | Higher atom economy, reduced waste, and shorter reaction times. |
Deeper Mechanistic Insights through Advanced Omics Technologies
To understand how this compound exerts its biological effects, future research must employ advanced "omics" technologies. These high-throughput methods provide a comprehensive view of the molecular changes within a biological system in response to the compound. nih.govfrontiersin.org
Genomics: Whole-genome sequencing of microorganisms or cancer cells that have developed resistance to the compound can be a powerful tool for identifying its specific molecular target. For example, this approach successfully identified that mutations in the mmpL3 gene confer resistance to other novel pyrazole compounds, pinpointing the MmpL3 protein as their target in Mycobacterium tuberculosis. nih.gov
Proteomics: This involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can analyze how the compound alters protein expression levels and post-translational modifications, revealing the cellular pathways it perturbs. frontiersin.org
Metabolomics: By studying the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell. This can uncover unexpected effects of the compound on cellular metabolism and identify biomarkers of its activity. frontiersin.org
The integration of these omics datasets will be essential for building a complete picture of the compound's mechanism of action, moving beyond a single target to a systems-level understanding. nih.gov
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by making the process faster, cheaper, and more predictive. nih.govnih.gov For a novel compound like this compound, AI/ML can be applied at multiple stages of the research and development pipeline.
Future applications include:
Predictive Modeling: ML algorithms can be trained on large datasets of existing pyrazole derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the biological activity of new, unsynthesized analogs of the target compound, helping to prioritize the most promising candidates for synthesis. researchgate.net
ADMET Prediction: AI tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process, reducing the risk of late-stage failures. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, exploring a vast chemical space to create optimized analogs of this compound with enhanced potency and selectivity. mdpi.com
Target Identification: By analyzing vast biological datasets, AI can identify potential protein targets for the compound, generating hypotheses that can be tested experimentally. mdpi.com
Identification and Characterization of Novel Biological Targets and Pathways
A primary goal for future research is to identify the specific biological target(s) of this compound. The broad spectrum of activity seen in pyrazole derivatives suggests a number of potential therapeutic areas. mdpi.comresearchgate.net
Research should focus on screening the compound against a wide array of targets, including:
Enzymes: Many pyrazole-containing drugs are enzyme inhibitors. For example, Celecoxib inhibits COX-2, while other derivatives have shown inhibitory activity against kinases like VEGFR-2, which is crucial in cancer angiogenesis. rsc.orgnih.gov
Receptors: Pyrazole derivatives have been developed as antagonists for receptors involved in metabolic and neuropsychiatric disorders. mdpi.com
Antimicrobial Targets: Given that some pyrazoles target essential proteins in pathogens like Mycobacterium tuberculosis (e.g., MmpL3), screening for antibacterial or antifungal activity is a logical step. nih.gov
Once a primary target is identified, further studies will be needed to characterize the interaction at a molecular level and understand its impact on downstream signaling pathways.
Table 2: Potential Biological Targets for Pyrazole-Based Compounds
| Target Class | Example Target | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | rsc.org |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | nih.gov | |
| Transporters | Mycobacterium membrane protein Large 3 (MmpL3) | Tuberculosis | nih.gov |
| Excitatory Amino Acid Transporter 2 (EAAT2) | Neurodegeneration | nih.gov | |
| Receptors | Cannabinoid Receptor 1 (CB1) | Obesity, Metabolic Disorders | acs.org |
Development of Interdisciplinary Research Collaborations
The comprehensive investigation of a novel compound requires a multidisciplinary approach. Future success in developing this compound will depend on fostering strong collaborations between researchers from diverse fields. This includes synthetic organic chemists to create new analogs, computational chemists and data scientists to run AI/ML models, biochemists and pharmacologists to perform biological assays and determine mechanisms of action, and clinical researchers to eventually translate these findings into therapies. Such collaborations are essential for bridging the gap between basic discovery and clinical application.
Addressing Unexplored Chemical Space for Analog Design
Systematic exploration of the chemical space around the this compound scaffold is critical for optimizing its therapeutic potential. This involves the rational design and synthesis of a library of analogs to establish a clear Structure-Activity Relationship (SAR). rsc.org
Key strategies for analog design include:
Modification of Pyrazole Substituents: The nature and position of the three methyl groups on the pyrazole ring can be systematically varied to probe their influence on target binding and pharmacokinetic properties.
Alterations to the Acetamide (B32628) Linker: The length and rigidity of the linker connecting the pyrazole core to the terminal amide can be modified to optimize the compound's orientation within a target's binding site.
Bioisosteric Replacement: Replacing key functional groups with other groups that have similar physical or chemical properties can lead to improvements in potency, selectivity, or metabolic stability.
Active Substructure Splicing: This strategy involves combining the core scaffold with other known pharmacophores to create hybrid molecules with potentially novel or enhanced activities. nih.gov
By methodically exploring these avenues, researchers can fine-tune the molecular architecture of this compound to develop lead compounds with superior, therapeutically relevant profiles.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For analogous pyrazole-acetamide derivatives, reactions often involve chloroacetyl chloride with substituted pyrazoles in the presence of a base like triethylamine (to neutralize HCl) . Solvents such as dichloromethane are typical, and purification is achieved via recrystallization or column chromatography . Optimization involves adjusting molar ratios, temperature (e.g., 273 K for controlled hydrolysis), and solvent polarity to maximize yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation in similar acetamides) .
- NMR spectroscopy : Identifies methyl group environments (e.g., δ 2.0–2.5 ppm for trimethylpyrazole protons) and confirms amide bond formation .
- HPLC and FTIR : HPLC ensures purity (>95%), while FTIR confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the oxo group) .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Medicinal chemistry : Acts as a scaffold for antileishmanial or antimalarial agents. Structural analogs show activity by targeting parasitic enzymes (e.g., via competitive inhibition of dihydrofolate reductase) .
- Proteomics : Used as a biochemical reagent to study protein-ligand interactions via affinity chromatography or SPR assays .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. chloro groups) on the pyrazole ring influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Steric effects : Trimethyl groups increase steric hindrance, reducing nucleophilic substitution rates compared to chloro derivatives .
- Electronic effects : Methyl groups donate electrons via hyperconjugation, altering the pyrazole ring’s electron density and amide bond stability. This impacts binding to biological targets (e.g., IC₅₀ shifts in enzyme inhibition assays) .
- Experimental validation : Compare reaction kinetics (via UV-Vis monitoring) and bioactivity (e.g., MIC assays against Leishmania spp.) between analogs .
Q. How can contradictions in reported reactivity data (e.g., hydrolysis rates) be resolved?
- Methodological Answer :
- Controlled hydrolysis studies : Perform pH-dependent hydrolysis (acidic vs. basic conditions) with LC-MS monitoring. For example, basic conditions may cleave the amide bond faster due to hydroxide ion attack .
- Computational modeling : Use DFT to calculate activation energies for hydrolysis pathways and validate with experimental Arrhenius plots .
Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while minimizing hydrolysis .
- Lyophilization : Stabilize the compound as a lyophilized powder and reconstitute in buffer immediately before use .
Q. How does the compound’s crystal packing affect its physicochemical properties?
- Methodological Answer :
- X-ray analysis : Identify intermolecular interactions (e.g., N–H···O hydrogen bonds in dimers) that influence melting point and solubility .
- Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals forces, and π-π stacking to lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
